molecular formula C10H9ClO3 B8475038 Methyl 5-chloro-2-(vinyloxy)benzoate

Methyl 5-chloro-2-(vinyloxy)benzoate

Cat. No.: B8475038
M. Wt: 212.63 g/mol
InChI Key: XDNXIDFOTRYGNM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(vinyloxy)benzoate is an organic compound with a molecular formula of C10H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a chlorine atom, and the hydrogen atom at the 2nd position is replaced by an ethenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(vinyloxy)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.

    Ethenylation: The hydroxyl group at the 2nd position is replaced by an ethenoxy group using a suitable ethenylating agent under basic conditions.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity. The process involves:

    Reactors: Large-scale reactors with temperature and pressure control.

    Catalysts: Use of acid catalysts for esterification.

    Purification: The product is purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(vinyloxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The ethenoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ethenoxy group can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under neutral or basic conditions.

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry

Methyl 5-chloro-2-(vinyloxy)benzoate serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for creating other complex organic compounds.

  • Substitution Reactions : The chlorine atom can be substituted by nucleophiles, leading to diverse derivatives.
  • Oxidation and Reduction Reactions : The ethenoxy group can be oxidized or reduced to form corresponding aldehydes or alcohols, respectively.

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial and fungal growth, making them candidates for developing new antimicrobial agents .
  • Enzyme Interaction : The ethenoxy group may interact with specific enzymes, potentially inhibiting or activating biochemical pathways.

Medicinal Applications

This compound is being investigated for its potential in drug development:

  • Pharmaceutical Research : Its derivatives are explored for treating various conditions, including neurodegenerative diseases and cancer .
  • Biological Screening : Compounds derived from this ester have been screened for efficacy against mycobacterial and fungal strains, showing promising results comparable to established drugs like isoniazid and fluconazole .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals:

  • Synthetic Intermediate : It is used in the synthesis of agrochemicals and other fine chemicals due to its reactivity and ability to undergo various transformations.
  • Material Science : Its derivatives are being researched for applications in polymer chemistry and material science .

Case Studies

StudyFocusFindings
Antimicrobial ActivityCompounds similar to this compound showed significant inhibition against bacterial strains, indicating potential as new antimicrobial agents.
Drug DevelopmentDerivatives were effective against neurodegenerative diseases in vitro, suggesting their utility in therapeutic applications.
Chemical SynthesisDemonstrated the versatility of this compound as a synthetic intermediate in producing complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(vinyloxy)benzoate involves its interaction with specific molecular targets. The ethenoxy group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chlorine atom can also participate in halogen bonding, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethenoxy group.

    Methyl 5-chloro-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of an ethenoxy group.

    Methyl 5-chloro-2-nitrobenzoate: Similar structure but with a nitro group instead of an ethenoxy group.

Uniqueness

Methyl 5-chloro-2-(vinyloxy)benzoate is unique due to the presence of the ethenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The ethenoxy group can undergo unique reactions and interactions, making this compound valuable in various applications.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 5-chloro-2-ethenoxybenzoate

InChI

InChI=1S/C10H9ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h3-6H,1H2,2H3

InChI Key

XDNXIDFOTRYGNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (40.4 g, 0.36 mol) was added portionwise to a solution of 5-chloro-2-(2-chloroethoxy)benzoate (76 g, 0.3 mol) in 600 mL of THF at 0° C. After stirring at that temperature for 1 hour, TLC showed complete consumption of starting material and the mixture was poured into ice water. The aqueous layer was extracted twice with EtOAc (200 mL), and the combined organics were evaporated to dryness. The residue was purified by silica gel column chromatography (Hexanes/EtOAc=50:1-30:1) to afford 22 g (34%) of methyl 5-chloro-2-(vinyloxy)benzoate. 1H NMR (400 MHz, CDCl3) δ: 7.76 (d, 1H), 7.38 (dd, 1H), 7.00 (d, 1H), 6.52 (dd, 1H), 4.67 (dd, 1H), 4.44 (dd, 1H), 3.83 (s, 3H).
Quantity
40.4 g
Type
reactant
Reaction Step One
Name
5-chloro-2-(2-chloroethoxy)benzoate
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

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